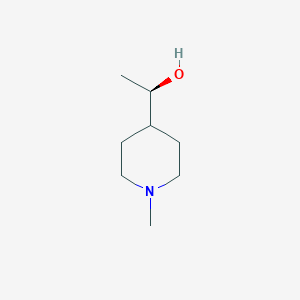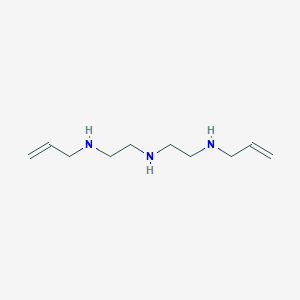
N1-Allyl-N2-(2-(allylamino)ethyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Allyl-N2-(2-(allylamino)ethyl)ethane-1,2-diamine is a chemical compound with the molecular formula C10H21N3. It is a diamine derivative that features both allyl and ethane groups, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Allyl-N2-(2-(allylamino)ethyl)ethane-1,2-diamine typically involves the reaction of allylamine with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and purification to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N1-Allyl-N2-(2-(allylamino)ethyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The allyl and ethane groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of new compounds with different functional groups .
Scientific Research Applications
N1-Allyl-N2-(2-(allylamino)ethyl)ethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and systems.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which N1-Allyl-N2-(2-(allylamino)ethyl)ethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Diethylenetriamine: A related compound with similar structural features but different functional groups.
Tris(2-aminoethyl)amine: Another similar compound with three amino groups, used in various chemical applications
Uniqueness
N1-Allyl-N2-(2-(allylamino)ethyl)ethane-1,2-diamine is unique due to its combination of allyl and ethane groups, which provide distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C10H21N3 |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
N'-prop-2-enyl-N-[2-(prop-2-enylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C10H21N3/c1-3-5-11-7-9-13-10-8-12-6-4-2/h3-4,11-13H,1-2,5-10H2 |
InChI Key |
SMRBWPYNGXLDBB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNCCNCCNCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


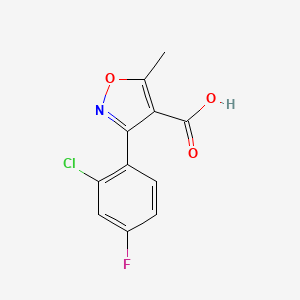

![Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamate](/img/structure/B13204635.png)
![7-[(tert-Butoxy)carbonyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13204646.png)
![6-Bromo-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13204652.png)

![1-[4-(Chloromethyl)-2-methylphenyl]piperidine](/img/structure/B13204667.png)
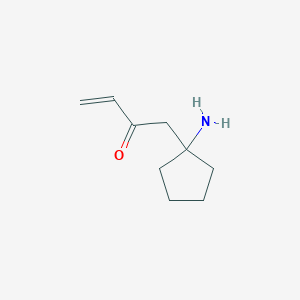
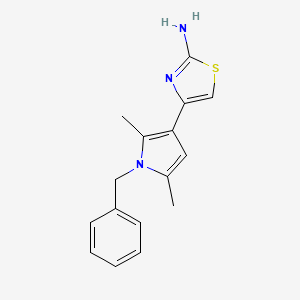
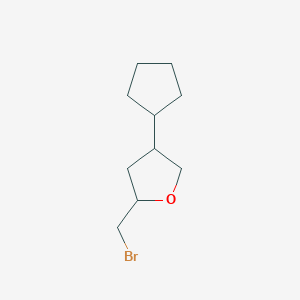
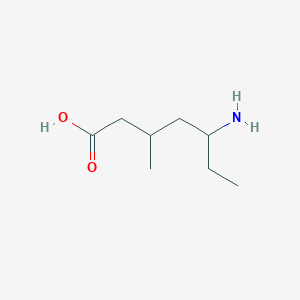
![4-Chloro-2-[2-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde](/img/structure/B13204687.png)
